molecular formula C13H10Cl2N2O5S B3573161 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Cat. No.: B3573161
M. Wt: 377.2 g/mol
InChI Key: LVEDUOGXGSFLNW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as an acid scavenger. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-dichloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O5S/c1-22-12-5-3-9(17(18)19)7-11(12)16-23(20,21)13-6-8(14)2-4-10(13)15/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEDUOGXGSFLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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